![molecular formula C25H19N5O4 B2925802 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031648-80-2](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H19N5O4 and its molecular weight is 453.458. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The synthesis of novel triazoloquinazoline derivatives has been extensively studied, with researchers evaluating their potential as antioxidant and antibacterial agents. Gadhave and Kuchekar (2020) synthesized a series of N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives, demonstrating significant activity as antioxidants and antibacterial agents against various strains such as S. aureus, E. coli, and P. aeruginosa. This research highlights the chemical versatility and the potential of triazoloquinazoline derivatives in developing new pharmacological agents (R. Gadhave, B. Kuchekar, 2020).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of triazoloquinazoline derivatives have been a focus of interest. M. M. Gineinah (2001) synthesized a series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, incorporating triazolo[4,3-c]quinazoline or thiazole units, which exhibited promising antibacterial potency (M. M. Gineinah, 2001).
Anticancer Activity
The potential anticancer activity of triazoloquinazoline derivatives has also been investigated. Ovádeková et al. (2005) studied the cytotoxic/antiproliferative activity of a new synthetically prepared quinazoline derivative, demonstrating significant cytotoxic effects on human tumor cell lines, including HeLa, with the potential for classification as an anticancer drug (R. Ovádeková, S. Jantová, M. Theiszová, J. Labuda, 2005).
Antimicrobial and Nematicidal Properties
Further studies by Reddy, Kumar, and Sunitha (2016) on triazoloquinazolinylthiazolidinones revealed significant antimicrobial and nematicidal activities, showing the potential of these compounds in agricultural applications to combat pests and pathogens (C. Sanjeeva Reddy, Gaddam Rajesh Kumar, B. Sunitha, 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the triazoloquinazoline ring system followed by the introduction of the benzodioxol and methylphenyl substituents.", "Starting Materials": [ "2-aminobenzoic acid", "3-methylbenzaldehyde", "5-hydroxymethyl-1,3-benzodioxole", "ethyl acetoacetate", "thionyl chloride", "sodium azide", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "methanol", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline\n- Dissolve 2-aminobenzoic acid (1 eq) and ethyl acetoacetate (1.2 eq) in ethanol and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture under reflux for 6 hours to obtain the triazoloquinazoline intermediate.\n- Purify the intermediate by recrystallization from ethanol.\n\nStep 2: Synthesis of N-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide\n- Dissolve the triazoloquinazoline intermediate (1 eq) and 3-methylbenzaldehyde (1.2 eq) in acetic anhydride and add a catalytic amount of triethylamine. Heat the mixture under reflux for 6 hours to obtain the carboxamide intermediate.\n- Purify the intermediate by recrystallization from chloroform.\n\nStep 3: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide\n- Dissolve the carboxamide intermediate (1 eq) and 5-hydroxymethyl-1,3-benzodioxole (1.2 eq) in N,N-dimethylformamide and add a catalytic amount of triethylamine. Heat the mixture under reflux for 6 hours to obtain the final product.\n- Purify the product by recrystallization from diethyl ether/methanol." ] } | |
Número CAS |
1031648-80-2 |
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Fórmula molecular |
C25H19N5O4 |
Peso molecular |
453.458 |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H19N5O4/c1-14-3-2-4-16(9-14)22-23-27-25(32)18-7-6-17(11-19(18)30(23)29-28-22)24(31)26-12-15-5-8-20-21(10-15)34-13-33-20/h2-11,29H,12-13H2,1H3,(H,26,31) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



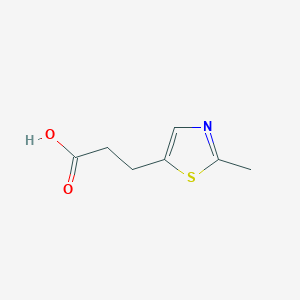
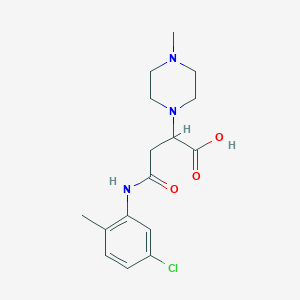
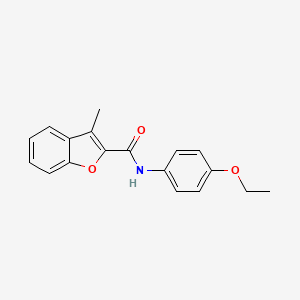
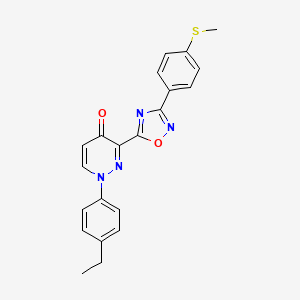
![N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925728.png)
![5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole](/img/structure/B2925729.png)
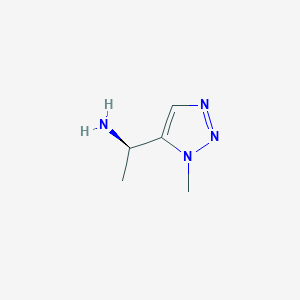
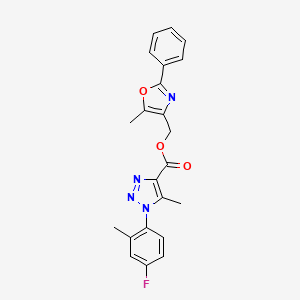
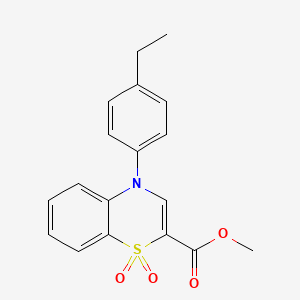
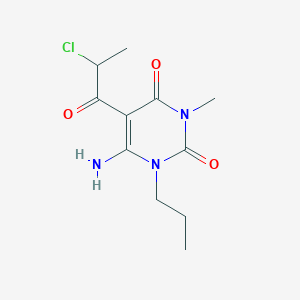

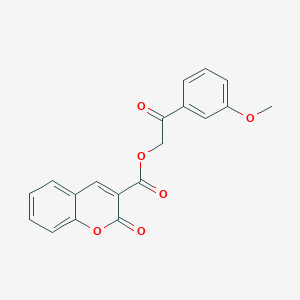
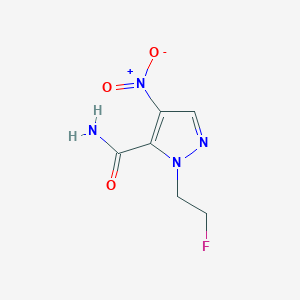
![cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one](/img/structure/B2925742.png)